Noricumazole A

描述

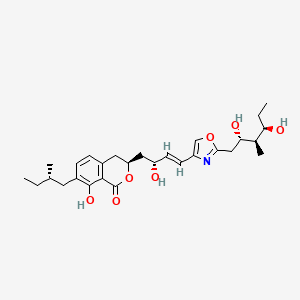

Noricumazole A is a natural product first isolated from the myxobacterium Sorangium cellulosum strain So ce397. It is a macrocyclic polyketide characterized by a 22-membered ring system containing an oxazole moiety, a thiazole ring, and multiple hydroxyl and acyloxy groups . Structurally, it features stereogenic centers at C3, C4, C9, C11, and C18, which are critical for its bioactivity .

This compound exhibits dual biological activity:

- Antiviral effects: It inhibits the hepatitis C virus (HCV) lifecycle with an IC50 of 8.6 nM while maintaining low cytotoxicity (CC50 = 12.8 nM) .

- Ion channel modulation: It stabilizes and inhibits the pH/voltage-gated potassium channel KcsA (IC50 = 4 µM) and inhibits the voltage-sensitive sodium channel NaV1.7 .

属性

分子式 |

C28H39NO7 |

|---|---|

分子量 |

501.62 |

IUPAC 名称 |

(3S)-3-[(E,2R)-4-[2-[(2S,3R,4R)-2,4-dihydroxy-3-methylhexyl]-1,3-oxazol-4-yl]-2-hydroxybut-3-enyl]-8-hydroxy-7-[(2S)-2-methylbutyl]-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C28H39NO7/c1-5-16(3)11-19-8-7-18-12-22(36-28(34)26(18)27(19)33)13-21(30)10-9-20-15-35-25(29-20)14-24(32)17(4)23(31)6-2/h7-10,15-17,21-24,30-33H,5-6,11-14H2,1-4H3/b10-9+/t16-,17+,21-,22-,23+,24-/m0/s1 |

InChI 键 |

MNSRBGYQCKDMKI-FMYIQLDPSA-N |

SMILES |

O=C1C2=C(C=CC(C[C@@H](C)CC)=C2O)C[C@@H](C[C@@H](O)/C=C/C3=COC(C[C@H](O)[C@H](C)[C@H](O)CC)=N3)O1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Noricumazole A |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Noricumazole A belongs to a family of structurally related myxobacterial metabolites, including icumazoles and noricumazole B/C. Below is a detailed comparison based on structural features, bioactivity, and synthetic accessibility.

Structural Analogues

Antiviral Activity

- HCV Inhibition: this compound (IC50 = 8.6 nM) outperforms icumazole A (IC50 > 20 nM) due to its acyloxy groups at C3/C11, which enhance target binding .

Ion Channel Effects

- KcsA Stabilization: this compound and B both stabilize KcsA’s tetrameric structure, but this compound’s macrocyclic scaffold provides stronger inhibition (IC50 = 4 µM vs. 5 µM for B) .

- NaV1.7 Inhibition: Unique to this compound; modifications at C4 (e.g., ester hydrolysis) abolish this activity .

Key Research Findings

Thiazole substitution improves selectivity . Glycosylation (e.g., Noricumazole B) reduces membrane permeability, limiting antiviral efficacy despite retained ion channel activity .

Therapeutic Potential: this compound’s dual antiviral/ion channel modulation is rare among natural products. Thiazole-derivatives are promising leads for HCV due to their high therapeutic index .

Unresolved Challenges :

- Cytotoxicity of most derivatives limits clinical translation.

- Synthetic bottlenecks (e.g., low yields) hinder large-scale production .

Data Tables

Table 1: Anti-HCV Activity of Selected Analogues

| Compound | IC50 (nM) | CC50 (nM) | Therapeutic Index (CC50/IC50) |

|---|---|---|---|

| This compound | 8.6 | 12.8 | 1.5 |

| Thiazole-derivative | 6.2 | 62.0 | 10.0 |

| C9-modified | 6.0 | 10.0 | 1.7 |

| Icumazole A | >20 | 8.2 | <0.4 |

Table 2: Ion Channel Inhibition Profiles

| Compound | KcsA IC50 (µM) | NaV1.7 IC50 (µM) |

|---|---|---|

| This compound | 4.0 | 1.2 |

| Noricumazole B | 5.0 | N/A |

| Thiazole-derivative | 4.5 | N/A |

常见问题

Q. What methodologies are employed for the structural elucidation of Noricumazole A?

Structural characterization of this compound relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for assigning molecular connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, in related compounds like Noricumazole B, -coupling constants from NMR (e.g., ) and chemical shifts (-values) were used to determine glycan configurations . Polarimetry ([α]) further validates optical activity, as seen in synthetic analogs .

Q. What are the standard synthetic protocols for this compound?

Synthesis typically involves multi-step organic reactions, including glycosylation and macrolactonization. For Noricumazole B, orthogonal protection strategies and solvent systems (e.g., MeOH-THF-HO-EtN) were optimized to achieve high yields. Reaction conditions (e.g., 1.4 μmol concentration, 48-hour stirring) and purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are standard . Researchers should document solvent ratios, catalyst use, and purification steps meticulously to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies during this compound synthesis?

Stereochemical challenges arise in glycosylation steps, where anomeric configurations () impact bioactivity. For Noricumazole B, HMBC correlations and -coupling constants () resolved ambiguities in arabinofuranosyl orientation . Comparative NMR analysis with literature data and computational modeling (e.g., DFT calculations) are recommended to validate configurations. Advanced techniques like NOESY or ROESY may clarify spatial arrangements in ambiguous cases .

Q. How should contradictions in reported biological activities of this compound be analyzed?

Discrepancies in bioactivity data (e.g., IC values) require rigorous meta-analysis. Researchers must evaluate experimental variables:

- Cell lines or assay conditions : Differences in permeability or metabolic activity across models.

- Compound purity : RP-HPLC and HRMS ensure >95% purity to exclude confounding impurities .

- Dosage protocols : Normalize data to molar concentrations rather than mass-based metrics . Statistical frameworks (e.g., ANOVA with post-hoc tests) and replication studies are essential to confirm trends .

Q. What novel methodologies could enhance the yield of this compound derivatives?

- Enzymatic catalysis : Leverage glycosyltransferases for stereoselective glycosylation.

- Flow chemistry : Improve reaction control and scalability for oxidation-sensitive intermediates.

- Machine learning : Predict optimal solvent systems or protecting groups using cheminformatics models. These approaches should be benchmarked against traditional methods, with yield, enantiomeric excess (ee), and reaction time as key metrics .

Data Presentation and Reproducibility Guidelines

Table 1: Key Analytical Parameters for Noricumazole Analogs

| Parameter | Noricumazole B Example | Recommended Protocol for this compound |

|---|---|---|

| HRMS (ESI) | m/z 634.3228 [M+H] | Calibrate with internal standards |

| Optical Rotation ([α]) | +14.8 (c 0.1, MeOH) | Measure at 20–25°C in triplicate |

| NMR Solvent System | CDOD | Use deuterated solvents for consistency |

Note : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。